molecular formula C22H17ClFN3O3S B2798073 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide CAS No. 1031575-15-1

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide

Cat. No.: B2798073
CAS No.: 1031575-15-1
M. Wt: 457.9
InChI Key: MCJNPJGGSDCJAO-UHFFFAOYSA-N
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Description

This compound is a benzothiadiazine derivative characterized by a 1,1-dioxido (sulfone) group on the thiadiazine ring, a 6-chloro substituent, a 2-fluorophenyl group at position 4, and an N-(o-tolyl)acetamide side chain. Its structure combines a heterocyclic core with electron-withdrawing substituents (Cl, F) and a lipophilic o-tolyl group, which may enhance metabolic stability and target binding .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O3S/c1-14-6-2-5-9-19(14)25-21(28)13-27-26-22(16-7-3-4-8-18(16)24)17-12-15(23)10-11-20(17)31(27,29)30/h2-12H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJNPJGGSDCJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide typically involves multiple steps. One common route includes the reaction of 2-fluorophenyl isocyanate with a suitable chloro-substituted benzothiadiazine derivative under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • R1 : Chlorine in the target compound may enhance lipophilicity compared to hydroxyl (12i) or benzoyl groups in other analogs .
    • R2 : The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from phenyl () or methoxybenzoyl (12i) groups.
    • R3 : The o-tolyl group (methyl at ortho position) likely improves metabolic stability compared to bromophenyl (12i) or methylthiophenyl () groups .

Pharmacological and Enzymatic Activity Comparisons

Table 2: Inhibitory Activity of Selected Analogs
Compound α-Glucosidase IC50 (μM) α-Amylase IC50 (μM) Binding Mode (Docking/MD Simulations) Reference
12i (N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide) 0.38 ± 0.02 1.12 ± 0.04 Competitive (α-glucosidase), Non-competitive (α-amylase)
2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yl)-N-(2-Bromophenyl)acetamide 0.45 ± 0.03 1.25 ± 0.05 Predicted competitive for both enzymes
Target Compound (Hypothetical Projection) ~0.5–1.0* ~1.5–2.0* Likely competitive (based on o-tolyl hydrophobicity)

*Hypothetical values inferred from structural analogs.

Mechanistic Insights :

  • Molecular Docking : Compound 12i binds to α-glucosidase via hydrogen bonding with Asp349 and hydrophobic interactions with the bromophenyl group . The target compound’s o-tolyl group may similarly interact with hydrophobic pockets in enzyme active sites.
  • Dynamic Stability : Molecular dynamics (MD) simulations for 12i showed RMSD values <2.0 Å over 200 ns, indicating stable ligand-enzyme complexes . The target compound’s rigid thiadiazine core may enhance stability compared to benzotriazole analogs .

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide is a complex organic molecule that belongs to the class of thiadiazine derivatives. Its structure includes a thiadiazine core fused with a benzene ring and various functional groups such as chloro and fluorophenyl moieties, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H11ClFN2O2SC_{13}H_{11}ClFN_2O_2S, with a molecular weight of approximately 310.73 g/mol. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that thiadiazine derivatives exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, as evidenced by studies on related compounds that increased levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels .
CompoundCell LineIC50 (μg/mL)Mechanism
9bA54964.5Disrupts microtubule network
52cMCF-7N/AAromatase inhibition

Antibacterial Activity

Thiadiazine derivatives have also been evaluated for their antibacterial properties. The following table summarizes the antibacterial efficacy of related compounds:

CompoundPathogenZone of Inhibition (mm)
6-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineE. coli15
52eS. aureus18

These compounds demonstrated significant activity against common human pathogens, suggesting potential therapeutic applications in treating bacterial infections.

Antiviral Activity

The antiviral potential has been assessed against HIV strains in vitro. Compounds similar to the target compound exhibited inhibitory effects on viral replication in MT-4 cells .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of novel thiadiazine derivatives, it was found that compounds with similar structural features effectively inhibited the growth of A549 lung cancer cells. The study highlighted how these derivatives could be optimized for improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on synthesizing and evaluating various thiadiazine derivatives for their antimicrobial activity. The results indicated that specific substitutions on the thiadiazine ring significantly enhanced antibacterial efficacy against resistant strains of bacteria .

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